molecular formula C24H36ClF3N2O3 B3026383 16-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-hexadecanoicacid

16-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-hexadecanoicacid

Cat. No.: B3026383
M. Wt: 493.0 g/mol
InChI Key: SSBRGGKJZDBNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAY10726 is an arylurea fatty acid with the formal name 16-[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-hexadecanoic acid. It has a molecular formula of C24H36ClF3N2O3 and a molecular weight of 493.0 g/mol . This compound is known for its ability to decrease ATP production and induce apoptosis in certain cancer cells .

Scientific Research Applications

Novel Arylurea Fatty Acid Targeting Mitochondria in Cancer Cells

Arylurea fatty acids have been identified as promising anticancer agents due to their ability to target cancer cell mitochondria, which are known to control cell death and differ structurally and functionally from those in normal cells. The specific analogue 16-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)hexadecanoic acid (13b) was synthesized and found to decrease proliferation and activate apoptosis in MDA-MB-231 breast cancer cells both in vitro and in vivo. It acts by depleting cardiolipin, a component of the mitochondrial membrane, thereby promoting cancer cell death. This mechanism positions 13b as a prototype for a novel class of mitochondrion-targeted agents that induce cancer cell death through a unique pathway, highlighting its potential in anticancer therapy (Rawling et al., 2017).

Biosynthesis of Plant Biopolymers

Research into the enzymatic conversion of omega-hydroxy fatty acids to dicarboxylic acids by cell-free extracts from the epidermis of Vicia faba leaves sheds light on the biosynthesis of cutin and suberin. These protective biopolymers found in plants are composed of long-chain dicarboxylic acids. The study demonstrated that 16-hydroxy[G-(3)H]hexadecanoic acid could be converted into its corresponding dicarboxylic acid, a key component of these biopolymers. This enzymatic activity suggests a pathway for the biosynthesis of crucial plant defense mechanisms against environmental stresses (Kolattukudy et al., 1975).

Safety and Hazards

The safety and hazards associated with this compound would depend on its precise molecular structure and the specific conditions under which it is handled and used. It’s important to use appropriate safety precautions when handling any chemical compound .

Preparation Methods

The synthesis of CAY10726 involves

Properties

IUPAC Name

16-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]hexadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36ClF3N2O3/c25-21-16-15-19(18-20(21)24(26,27)28)30-23(33)29-17-13-11-9-7-5-3-1-2-4-6-8-10-12-14-22(31)32/h15-16,18H,1-14,17H2,(H,31,32)(H2,29,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBRGGKJZDBNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NCCCCCCCCCCCCCCCC(=O)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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16-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-hexadecanoicacid

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